(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a styryl group attached to the benzimidazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative. The final esterification step involves the reaction of the benzimidazole derivative with methyl chloroacetate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The styryl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or selectivity. The exact pathways and targets depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
- (1H-benzo[d]imidazol-2-yl) (phenyl)methanone
- Quinoxaline derivatives
- Phenyl benzoates
Uniqueness
(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate is unique due to the presence of both the styryl group and the benzimidazole core. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-18(21)13-20-16-10-6-5-9-15(16)19-17(20)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWXJZNAVKSHL-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.